2,3-Dibromo-6-fluorobenzylamine
Overview
Description
2,3-Dibromo-6-fluorobenzylamine is an organic compound with the molecular formula C7H6Br2FN and a molecular weight of 282.94 g/mol . It is a derivative of benzylamine, where the benzene ring is substituted with bromine atoms at the 2 and 3 positions and a fluorine atom at the 6 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 2,3-Dibromo-6-fluorobenzylamine typically involves the bromination of a precursor compound. One common method is the bromination of benzylic compounds using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide in carbon tetrachloride (CCl4). The reaction is carried out at reflux temperature, and the resulting polybrominated mixture is then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobrominated product .
Chemical Reactions Analysis
2,3-Dibromo-6-fluorobenzylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.
Common reagents used in these reactions include N-bromosuccinimide (NBS), diethyl phosphite, and N,N-diisopropylethylamine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dibromo-6-fluorobenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules,
Properties
IUPAC Name |
(2,3-dibromo-6-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAAHROBJSTJMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CN)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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